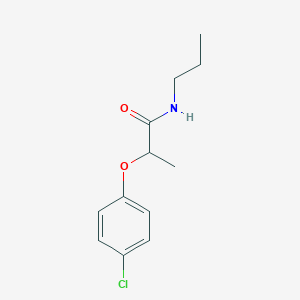

2-(4-chlorophenoxy)-N-propylpropanamide

Vue d'ensemble

Description

2-(4-chlorophenoxy)-N-propylpropanamide is a useful research compound. Its molecular formula is C12H16ClNO2 and its molecular weight is 241.71 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 241.0869564 g/mol and the complexity rating of the compound is 215. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The compound has been synthesized and characterized using various methods like X-ray diffraction, IR, NMR, and UV-Vis spectra. Optimized molecular structures and vibrational frequencies were computed using hybrid-DFT methods. UV–Vis spectrum, electronic properties, and non-linear optical (NLO) properties were also studied, highlighting its potential in various scientific applications, including material science and photonics (Demir et al., 2016).

Photocatalytic Degradation

- Research has explored the use of Fe-doped TiO2 nanoparticles for the photocatalytic degradation of 2,4-D from aqueous solutions. This study is significant in environmental science for the removal of toxic herbicides, offering a method to reduce environmental pollution (Ebrahimi et al., 2020).

Catalytic Degradation Studies

- Investigations into the use of copper-doped titanium dioxide for the catalytic degradation of chlorophenols, including 2,4-D, under visible light have been conducted. This research is crucial in developing more efficient methods for the degradation of persistent organic pollutants in the environment (Lin et al., 2018).

Environmental Toxicology

- Studies on the toxicological impact of 2,4-D on non-target organisms, like Escherichia coli, have been conducted. This research helps in understanding the broader ecological impacts of this compound and informs regulations and safety measures (Bhat et al., 2015).

Advanced Oxidation Processes

- Research on advanced oxidation processes based on the Cr(III)/Cr(VI) redox cycle has been applied for the degradation of organic pollutants like 2,4-D. This is relevant in environmental engineering for the development of new wastewater treatment technologies (Bokare & Choi, 2010; 2011).

Herbicide Sensing and Detection

- Development of sensor systems for the herbicide 2,4-D based on molecularly imprinted polymers and electrochemical detection. This research is significant in environmental monitoring and agricultural management (Kröger et al., 1999).

Mécanisme D'action

Target of Action

It is known that similar compounds such as 2,4-dichlorophenoxyacetic acid (2,4-d) and 2-methyl-4-chlorophenoxy acetic acid (mcpa) are widely used in agriculture to control broadleaf weeds . These compounds are recognized as a source of emerging environmental contamination .

Mode of Action

Similar compounds like 2,4-d are systemic herbicides that kill most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .

Biochemical Pathways

LZ35 was found capable of utilizing 2,4-D and MCPA as the sole sources of carbon and energy for growth . This suggests that these compounds may be involved in certain metabolic pathways in these bacteria.

Pharmacokinetics

Similar compounds like 2,4-d are highly soluble in water, volatile, and have a low potential to leach to groundwater based on their chemical properties . They are non-persistent in soil but may persist in aquatic systems under certain conditions .

Result of Action

Similar compounds like 2,4-d have been found to cause uncontrolled growth in most broadleaf weeds, leading to their death .

Action Environment

The action, efficacy, and stability of 2-(4-chlorophenoxy)-N-propylpropanamide can be influenced by various environmental factors. For instance, similar compounds like 2,4-D and MCPA have been found to have negative impacts on non-target aquatic plants . The toxicity of these compounds to aquatic plants was found to increase with exposure time and concentration .

Orientations Futures

Analyse Biochimique

Biochemical Properties

. It’s hypothesized that it may interact with various enzymes, proteins, and other biomolecules, potentially altering their function or activity. The nature of these interactions could be influenced by the compound’s chemical structure, particularly the chlorophenoxy group .

Cellular Effects

It’s speculated that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2-(4-chlorophenoxy)-N-propylpropanamide remains to be fully elucidated . It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is limited information available on the effects of varying dosages of this compound in animal models . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized .

Subcellular Localization

Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-N-propylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-3-8-14-12(15)9(2)16-11-6-4-10(13)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHTWZLXWWZRKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(C)OC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole](/img/structure/B4507971.png)

![1-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4507984.png)

![2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4508010.png)

![N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4508022.png)

![2-(6-fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B4508034.png)

![3-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B4508047.png)

![3-{[4-(4-morpholinyl)benzoyl]amino}benzamide](/img/structure/B4508054.png)

![N-(2,4-dimethoxyphenyl)-5-methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4508057.png)

![2-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4508059.png)